molecular formula C18H14ClFN4O2 B11230996 N-(4-chlorophenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-(4-chlorophenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11230996
M. Wt: 372.8 g/mol
InChI Key: QQEGUGXSLSSBCV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:

    Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic substitution reactions using fluorinating agents.

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate amine derivatives with α,β-unsaturated carbonyl compounds.

    Amide Bond Formation: The final step involves coupling the pyrrolidine derivative with 4-chlorophenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to exert its effects.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are modulated by the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of functional groups and the indazole core, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C18H14ClFN4O2

Molecular Weight

372.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H14ClFN4O2/c19-11-4-6-12(7-5-11)21-18(26)10-8-15(25)24(9-10)17-16-13(20)2-1-3-14(16)22-23-17/h1-7,10H,8-9H2,(H,21,26)(H,22,23)

InChI Key

QQEGUGXSLSSBCV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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